molecular formula C13H15N5O2S B7052229 N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide

N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide

Cat. No.: B7052229
M. Wt: 305.36 g/mol
InChI Key: RJTTYRDVQSOYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a cyano group, along with a pyridine ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide typically involves the formation of the pyrazole ring followed by the introduction of the pyridine sulfonamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with a suitable diketone can yield the pyrazole ring, which can then be further functionalized to introduce the cyano group. The pyridine-3-sulfonamide can be synthesized separately and then coupled with the pyrazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions. The use of catalysts and solvents that are environmentally benign and cost-effective is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano group and the sulfonamide moiety can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-2-sulfonamide
  • N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-4-sulfonamide
  • N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyrimidine-3-sulfonamide

Uniqueness

N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group, cyano group, and sulfonamide moiety provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

N-(1-tert-butyl-4-cyanopyrazol-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-13(2,3)18-9-10(7-14)12(16-18)17-21(19,20)11-5-4-6-15-8-11/h4-6,8-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTTYRDVQSOYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)NS(=O)(=O)C2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.